molecular formula C9H16INS B14514440 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide CAS No. 62642-80-2

4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B14514440
CAS No.: 62642-80-2
M. Wt: 297.20 g/mol
InChI Key: FXQOLQOXCROUHF-UHFFFAOYSA-M
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Description

4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents .

Preparation Methods

The synthesis of 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of tert-butylamine with 2,3-dimethyl-1,3-thiazolium iodide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of tert-butyl and dimethyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

62642-80-2

Molecular Formula

C9H16INS

Molecular Weight

297.20 g/mol

IUPAC Name

4-tert-butyl-2,3-dimethyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C9H16NS.HI/c1-7-10(5)8(6-11-7)9(2,3)4;/h6H,1-5H3;1H/q+1;/p-1

InChI Key

FXQOLQOXCROUHF-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C(=CS1)C(C)(C)C)C.[I-]

Origin of Product

United States

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